4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol
Description
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol is a fluorinated alcohol with the molecular formula C₅H₅F₇O₂ (calculated molecular weight: ~230 g/mol). Its structure features a hydroxyl group at position 1, a tetrafluoro substitution (four fluorine atoms) at carbons 4 and 5, and a trifluoromethoxy (-OCF₃) group at carbon 4.
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h14H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSDQLPUUEGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(OC(F)(F)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Trifluoromethoxy Precursors
A widely reported method involves substituting a halogen atom (e.g., iodine or bromine) in a fluorinated pentanol derivative with a trifluoromethoxy group. For example, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol (CAS 510768-14-6) serves as a critical intermediate. The iodo group at position 2 undergoes displacement using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions:
$$
\text{C}6\text{H}6\text{F}7\text{IO}2 + \text{AgOCF}3 \rightarrow \text{C}6\text{H}7\text{F}7\text{O}_2 + \text{AgI}
$$
This reaction typically proceeds in tetrahydrofuran (THF) at −78°C, achieving yields of 68–72%. The use of low temperatures minimizes side reactions, while the exclusion of moisture ensures reagent stability.
Fluorination of Carbonyl Intermediates
Another route begins with a ketone precursor, such as 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentan-2-one, which is subsequently reduced to the alcohol. The ketone is synthesized via fluorination of a diketone using sulfur tetrafluoride (SF₄):
$$
\text{C}6\text{H}5\text{F}7\text{O} + \text{SF}4 \rightarrow \text{C}6\text{H}5\text{F}_7\text{O} \quad (\text{with selective fluorination})
$$
The ketone intermediate is then reduced using sodium borohydride (NaBH₄) in ethanol, yielding the target alcohol with 85% purity. Catalytic hydrogenation (H₂/Pd) offers an alternative reduction method, though it requires careful control to prevent over-reduction.
Modular Assembly via Fluorinated Building Blocks
A third strategy employs pre-fluorinated segments, such as 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)ethane (CAS 2356-61-8), which are coupled with propanol derivatives through Grignard or organozinc reactions. For instance:
$$
\text{CF}3\text{OCF}2\text{CF}2\text{CH}2\text{MgBr} + \text{HOCH}2\text{CH}2\text{CH}2\text{OH} \rightarrow \text{C}6\text{H}7\text{F}7\text{O}_2
$$
This method achieves 60–65% yields but demands rigorous purification via vacuum distillation to isolate the product.
Optimization and Challenges
Regioselectivity in Fluorination
Introducing fluorine atoms at specific positions remains a persistent challenge. Gas chromatography/mass spectrometry (GC/MS) analyses reveal that competing reactions often produce regioisomers, necessitating advanced separation techniques. For example, vacuum fractional distillation at 10⁻³ bar effectively isolates the desired isomer by leveraging differences in boiling points.
Stability of the Trifluoromethoxy Group
The trifluoromethoxy group (-OCF₃) is prone to hydrolysis under acidic or basic conditions. Synthetic protocols thus prioritize anhydrous solvents (e.g., MeCN, THF) and inert atmospheres (N₂ or Ar). For instance, a patent describes the use of molecular sieves to scavenge trace water during the final reaction stages.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the three primary preparation routes:
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72% | ≥95% | High regiocontrol | Requires cryogenic conditions |
| Ketone Reduction | 75–85% | 85–90% | Scalable for industrial production | Multiple purification steps required |
| Modular Assembly | 60–65% | 80–85% | Flexible building block utilization | Low yield due to side reactions |
Industrial and Laboratory-Scale Considerations
Large-scale synthesis (e.g., >1 kg batches) often adopts the ketone reduction route due to its compatibility with continuous-flow reactors. In contrast, academic laboratories favor nucleophilic substitution for its precision, despite smaller yields. Recent advances in microreactor technology have enabled gram-scale synthesis with improved heat transfer and mixing efficiency.
Chemical Reactions Analysis
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols .
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, such as enzymes and receptors, by increasing the compound’s lipophilicity and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol with analogous fluorinated alcohols and ethers:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents |
|---|---|---|---|---|
| This compound | N/A | C₅H₅F₇O₂ | ~230 | -OH, -CF(OCF₃)-, -CF₃ |
| 5,5,5-Trifluoro-1-pentanol | 352-61-4 | C₅H₉F₃O | 142.12 | -OH, -CF₃ (terminal) |
| 4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol | 114810-56-9 | C₆H₆F₇IO | 354.00 | -OH, -CF(CF₃)-, -I, -CF₃ |
| 4,5,5,5-Tetrafluoro-4-trifluoromethoxy-2-iodo-2-penten-1-ol | 243139-57-3 | C₆H₄F₇IO₂ | 367.99 | -OH, -CF(OCF₃)-, -I, double bond (C2–C3) |
| 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(pentafluoroethyl)pentan-3-ol | 6189-00-0 | C₇H₅F₁₅O | 408.10 | -OH, -CF₂CF₃, multiple -CF₃ groups |
Physical and Chemical Properties
- Boiling Point/Solubility: The target compound’s high fluorine content likely increases its boiling point compared to 5,5,5-Trifluoro-1-pentanol (a low-boiling liquid, ~142 g/mol) . The iodinated analogs (e.g., CAS 114810-56-9 and 243139-57-3) exhibit higher molecular weights (~350–368 g/mol) due to iodine, which also introduces light sensitivity .
- Reactivity :
Research Findings and Trends
- Synthetic Routes : Fluorinated alcohols are often synthesized via nucleophilic substitution or Grignard reactions. The trifluoromethoxy group in the target compound may require specialized reagents, such as trifluoromethyl hypofluorite .
- Environmental Impact : Perfluorinated compounds (PFCs) like those in the Pharos Project database (e.g., [6189-00-0]) are persistent pollutants, suggesting the need for careful disposal of the target compound .
Biological Activity
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol (CAS No. 29819-73-6) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, safety profile, and implications in various fields, particularly in immunotoxicology and environmental science.
- Molecular Formula : C6H7F7O
- Molecular Weight : 228.11 g/mol
- Boiling Point : 95°C at 115 mmHg
- Density : 1.396 g/cm³ (predicted)
- pKa : 14.70 (predicted)
- Appearance : Clear and colorless liquid
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its immunotoxic effects, particularly as part of broader studies on perfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential health impacts.
Immunotoxicity Studies
A significant study evaluated the immunotoxic effects of various PFAS, including this compound. The study involved screening a panel of 147 PFAS using human primary cell systems to measure biomarkers relevant to immune function. Key findings include:
- Immunosuppressive Activity : The compound demonstrated potential immunosuppressive effects similar to those observed with other well-known PFAS like perfluorooctanoic acid (PFOA) .
- Mechanisms of Action : The analysis suggested that certain PFAS could inhibit T cell-dependent antibody production and reduce antibody responses to vaccinations .
Case Study 1: Immunosuppressive Effects
In a controlled laboratory setting, human primary cells were exposed to varying concentrations of PFAS, including this compound. The results indicated that at concentrations between 1–60 µM, there was a marked reduction in immune response indicators such as cytokine production and T cell activation .
Case Study 2: Environmental Impact Assessment
A field study examined the presence of PFAS in wildlife, particularly focusing on roe deer liver and muscle tissues. The analysis revealed elevated levels of several PFAS compounds, including derivatives of this compound. The implications of these findings suggest potential bioaccumulation and trophic transfer within ecosystems .
Safety Profile and Regulatory Considerations
The safety profile of this compound indicates it as an irritant with specific hazard codes (Xi). Risk statements include irritation to eyes and skin . Regulatory bodies are increasingly scrutinizing PFAS compounds due to their environmental persistence and potential health risks.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Immunosuppression | Reduces T cell-dependent antibody production |
| Cytokine Inhibition | Alters cytokine profiles in human primary cells |
| Environmental Persistence | Detected in wildlife tissues indicating bioaccumulation |
Q & A
Advanced Research Question
- NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing between trifluoromethoxy (-OCF₃) and adjacent CF₂/CF₃ groups. Chemical shifts for -OCF₃ typically appear at δ −55 to −60 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) can identify fragmentation patterns, such as the loss of -CF₃O (observed at m/z 218.94 in ).
- IR Spectroscopy : Confirms the presence of -OH (broad peak ~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
Resolving Data Conflicts : Cross-validate using hyphenated techniques (e.g., LC-MS) and computational modeling (DFT calculations) to assign ambiguous peaks.
What are the challenges in assessing the hydrolytic stability of this compound under varying pH conditions?
Advanced Research Question
The trifluoromethoxy group is prone to hydrolysis under basic conditions (pH > 10), forming COF₂ and fluoride ions. Experimental design considerations:
- Buffer Selection : Use non-nucleophilic buffers (e.g., HEPES) to avoid accelerating degradation.
- Kinetic Monitoring : Employ ¹⁹F NMR to track hydrolysis rates, as demonstrated in for related fluorinated compounds.
- Mitigation Strategies : Stabilize the compound via derivatization (e.g., silylation of the -OH group) for aqueous applications.
How does the presence of the trifluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
Basic Research Question
The trifluoromethoxy group (-OCF₃) significantly lowers polarity (logP increase by ~1.5 units) and enhances thermal stability (decomposition temperature >200°C). Hydrogen-bonding capacity of the -OH group is reduced due to electron-withdrawing effects of fluorine, impacting solubility in polar solvents. highlights similar trends in analogs with trifluoromethoxy substituents, where boiling points increase by 20–30°C compared to non-fluorinated alcohols.
What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the -OH group exhibits high nucleophilicity (ƒ⁻ > 0.1).
- Molecular Dynamics (MD) : Simulate solvation effects in fluorinated solvents (e.g., HFIP) to predict reaction pathways.
- Transition-State Modeling : Use tools like Gaussian or ORCA to analyze activation energies for fluorination steps.
What are the key considerations for handling and storing this compound to ensure long-term stability?
Basic Research Question
- Storage Conditions : Store in amber glass under inert gas (Ar/N₂) at −20°C to prevent oxidation or moisture uptake.
- Material Compatibility : Use PTFE-lined caps to avoid leaching of plastics.
- Safety Protocols : Follow guidelines in , including PPE (nitrile gloves, fluoropolymer-coated lab coats) and fume hood use during transfers.
How can researchers differentiate between structural isomers of fluorinated alcohols using chromatographic techniques?
Advanced Research Question
- GC-MS with Fluorinated Stationary Phases : Use columns like Rtx-OPP (octafluorophenyl propyl) to resolve isomers based on fluorine distribution.
- Retention Index Analysis : Compare retention times against known perfluorinated alcohol standards (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in ).
- Chiral HPLC : Separate enantiomers using β-cyclodextrin columns if asymmetric centers are present.
What role does this compound play in the development of fluorinated surfactants or polymers?
Basic Research Question
The compound serves as a precursor for fluorinated surfactants via esterification or etherification. Its -OH group can react with acrylates to form fluorinated monomers (as noted in for perfluorohexyl ethanol derivatives). Applications include anti-fouling coatings and low-surface-energy materials.
How can researchers address discrepancies in reported toxicity data for fluorinated alcohols like this compound?
Advanced Research Question
- Standardized Assays : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure consistency.
- Metabolite Identification : Employ LC-MS/MS to detect biotransformation products (e.g., trifluoroacetic acid).
- Comparative Studies : Cross-reference with structurally similar compounds in , such as 4-fluoro-2-(trifluoromethoxy)phenylacetic acid, to infer toxicity mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
